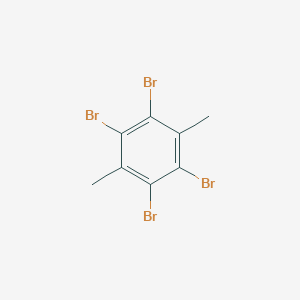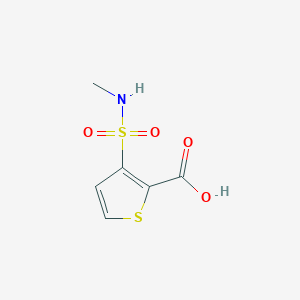![molecular formula C8H9NO4 B105568 [3-(Hydroxymethyl)-2-nitrophenyl]methanol CAS No. 16578-60-2](/img/structure/B105568.png)
[3-(Hydroxymethyl)-2-nitrophenyl]methanol
Overview
Description
[3-(Hydroxymethyl)-2-nitrophenyl]methanol, also known as 3-hydroxy-2-nitrobenzyl alcohol, is a compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of several drugs, including antibiotics and antifungal agents. In addition, it is used in the synthesis of other compounds, such as dyes and fragrances. Furthermore, 3-hydroxy-2-nitrobenzyl alcohol has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Antibacterial Applications
[3-(Hydroxymethyl)-2-nitrophenyl]methanol: may have potential antibacterial properties. Studies on similar compounds have shown that methanol extracts from certain plants, which include various phytoconstituents, exhibit significant antibacterial activity . This suggests that [3-(Hydroxymethyl)-2-nitrophenyl]methanol could be explored for its efficacy against bacterial strains, contributing to the development of new antibacterial agents.
Biotechnological Applications
In biotechnology, compounds like [3-(Hydroxymethyl)-2-nitrophenyl]methanol could be used to induce gene expression in methylotrophic yeasts, which are capable of metabolizing methanol as their sole carbon and energy source . This application is crucial for producing proteins and enzymes for industrial use.
Agricultural Applications
The compound’s potential applications in agriculture could be related to its role in the synthesis of bioactive compounds. For instance, methanol extracts containing various compounds have been used to assess antibacterial activity against pathogens that affect crops . This could lead to the development of plant protection products.
Industrial Applications
In the industrial sector, [3-(Hydroxymethyl)-2-nitrophenyl]methanol might be involved in the synthesis of furan platform chemicals, which are derived from biomass and have a wide range of applications, including the production of plastics and fuels .
Environmental Science Applications
This compound could also play a role in environmental science, particularly in the study of bioactive compounds from plant extracts. These studies often involve assessing the environmental impact of these compounds and their potential use in treating environmental contaminants .
Material Science Applications
In material science, [3-(Hydroxymethyl)-2-nitrophenyl]methanol could be part of the synthesis process for materials like hydrogen peroxide, which is used in various applications, including as a green oxidant in chemical reactions .
Analytical Chemistry Applications
Analytical chemistry might utilize [3-(Hydroxymethyl)-2-nitrophenyl]methanol in the development of new analytical methodologies, such as the use of biosolvents in extractions and chromatography .
Pharmaceutical Applications
Lastly, in the pharmaceutical industry, compounds like [3-(Hydroxymethyl)-2-nitrophenyl]methanol could be key intermediates in the synthesis of active pharmaceutical ingredients or in the development of drug delivery systems .
properties
IUPAC Name |
[3-(hydroxymethyl)-2-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWBYBQPIOWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)-2-nitrophenyl]methanol | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



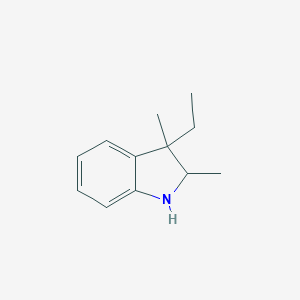

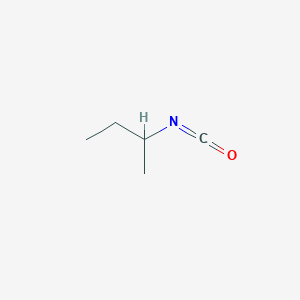
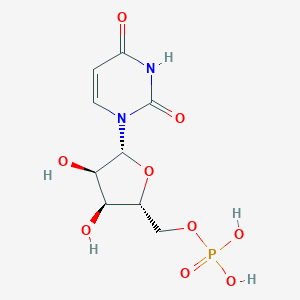





![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
